![molecular formula C13H16Cl2N2O4 B14588975 Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate CAS No. 61511-79-3](/img/structure/B14588975.png)
Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate is a synthetic organic compound known for its diverse applications in various fields. It is a derivative of 2,4-dichlorophenoxyacetic acid, a well-known herbicide. The compound’s unique structure allows it to interact with different biological and chemical systems, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with butanol, followed by the reaction with hydrazine derivatives. The process can be summarized in the following steps:
Esterification: 2,4-Dichlorophenoxyacetic acid is reacted with butanol in the presence of a strong acid catalyst, such as sulfuric acid, to form butyl 2,4-dichlorophenoxyacetate.
Hydrazine Reaction: The ester is then reacted with hydrazine hydrate under controlled conditions to form the hydrazine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 2,4-dichlorophenoxyacetic acid and butanol are mixed in industrial reactors with acid catalysts.
Hydrazine Addition: The ester is then transferred to another reactor where it is treated with hydrazine hydrate under controlled temperature and pressure to ensure complete reaction.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on plant growth and development due to its structural similarity to plant hormones.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Plant Hormone Mimicry: It mimics the action of natural plant hormones, leading to altered growth and development.
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, leading to its herbicidal effects.
Cellular Pathways: It interacts with cellular pathways, potentially leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate can be compared with other similar compounds:
2,4-Dichlorophenoxyacetic Acid: The parent compound, widely used as a herbicide.
Butyl 2,4-Dichlorophenoxyacetate: A closely related ester with similar herbicidal properties.
Hydrazine Derivatives: Other hydrazine derivatives with varying biological activities.
Uniqueness
The unique combination of the butyl ester and hydrazine moiety in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61511-79-3 |
|---|---|
Molecular Formula |
C13H16Cl2N2O4 |
Molecular Weight |
335.18 g/mol |
IUPAC Name |
butyl N-[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamate |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-2-3-6-20-13(19)17-16-12(18)8-21-11-5-4-9(14)7-10(11)15/h4-5,7H,2-3,6,8H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
UMHDXOWMGRKKCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


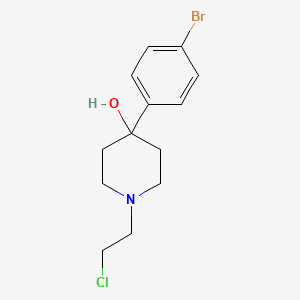
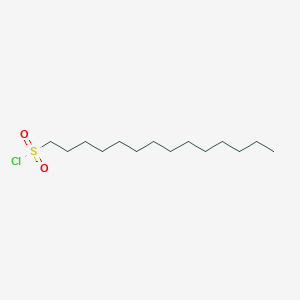

![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
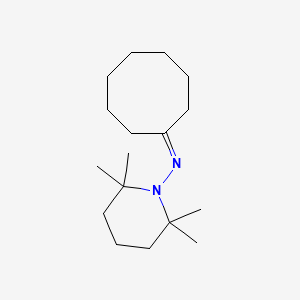
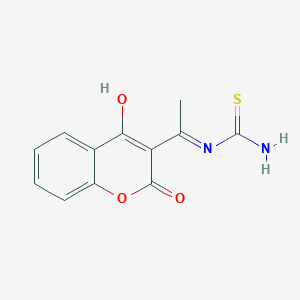
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
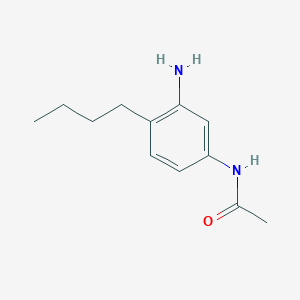
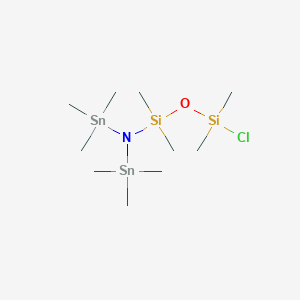
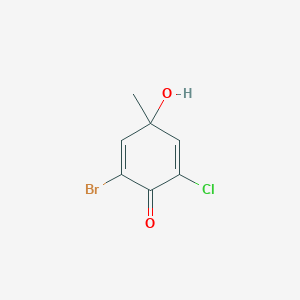
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)
